molecular formula C9H9BrN2O B11869468 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one CAS No. 2227205-08-3

7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one

Cat. No.: B11869468
CAS No.: 2227205-08-3
M. Wt: 241.08 g/mol
InChI Key: JIAKQXSLRHHLMQ-UHFFFAOYSA-N
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Description

7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the use of a palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit, followed by a Buchwald-Hartwig amination/C-H activation reaction to form the pyrrolo[2,3-c]pyridin-2-one core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and migration . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-c]pyridine derivatives and pyrrolopyrazine derivatives. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

What sets 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the dimethyl groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Biological Activity

7-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, drawing from various studies and research findings.

  • Molecular Formula : C9H9BrN2O
  • Molecular Weight : 241.088 g/mol
  • Structure : Characterized by a bromine atom at the 7-position and two methyl groups at the 3-position of the pyrrole ring.

Antimicrobial Activity

A study highlighted the antibacterial properties of pyrrole derivatives. For instance, certain pyrrolyl benzamide derivatives showed potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL compared to the control drug ciprofloxacin (MIC = 2 µg/mL) . This suggests that similar structural motifs in pyrrole derivatives may confer antimicrobial properties.

Antitumor Activity

The compound's potential as an antitumor agent has been explored through its interaction with various kinases. For example, pyrrole derivatives have been identified as selective inhibitors of CAMKK2 (Calcium/Calmodulin-dependent protein kinase kinase 2), which is a target for cancer therapy . The structural characteristics of pyrrole compounds contribute to their ability to inhibit key signaling pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes some related compounds and their key features:

Compound NameSimilarityKey Features
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one0.90Lacks dimethyl substitution; different position of bromine
6-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one0.81Different substitution pattern; potential for varied activity
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine0.84Less saturated structure; may exhibit different reactivity
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one0.92More complex ring structure; potential for unique biological interactions

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives closely related to our compound of interest:

  • Antituberculosis Activity : A series of pyrrole derivatives were developed that showed favorable activity against Mycobacterium tuberculosis, with one derivative achieving an MIC of 5 µM .
  • Enzyme Inhibition : The compound's interaction with enzymes such as PKMYT1 has been studied extensively. Inhibitors derived from similar structures demonstrated selectivity and potency in inhibiting this kinase .

Properties

CAS No.

2227205-08-3

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C9H9BrN2O/c1-9(2)5-3-4-11-7(10)6(5)12-8(9)13/h3-4H,1-2H3,(H,12,13)

InChI Key

JIAKQXSLRHHLMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=NC=C2)Br)NC1=O)C

Origin of Product

United States

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